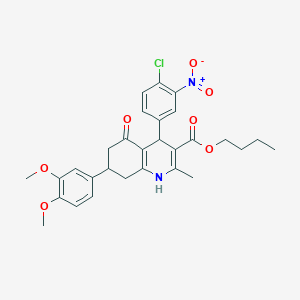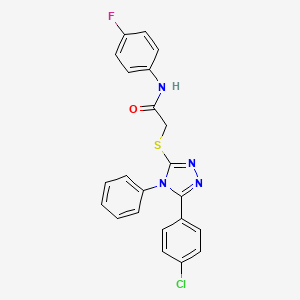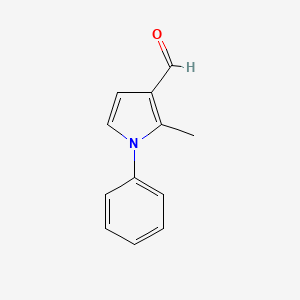![molecular formula C14H16ClNO4 B11770965 (S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate CAS No. 889458-80-4](/img/structure/B11770965.png)
(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-cloro-4-oxo-2,3,4,5-tetrahidrobenzo[b][1,4]oxazepina-3-carboxilato de terc-butilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta un núcleo benzo[b][1,4]oxazepina, que es un anillo de siete miembros que contiene átomos de oxígeno y nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-8-cloro-4-oxo-2,3,4,5-tetrahidrobenzo[b][1,4]oxazepina-3-carboxilato de terc-butilo generalmente implica la reacción de 2-aminofenoles con alquinos en presencia de un solvente como 1,4-dioxano a temperaturas elevadas (alrededor de 100 °C). Esta reacción conduce a la formación del núcleo benzo[b][1,4]oxazepina.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de técnicas de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-8-cloro-4-oxo-2,3,4,5-tetrahidrobenzo[b][1,4]oxazepina-3-carboxilato de terc-butilo puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Sustitución: El sustituyente cloro se puede reemplazar con otros grupos mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos como el metóxido de sodio para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados benzo[b][1,4]oxazepina sustituidos.
Aplicaciones Científicas De Investigación
(S)-8-cloro-4-oxo-2,3,4,5-tetrahidrobenzo[b][1,4]oxazepina-3-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química Medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Ciencia de Materiales: Su núcleo heterocíclico se puede utilizar en el diseño de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: El compuesto se puede utilizar como una sonda para estudiar vías e interacciones biológicas debido a su capacidad de interactuar con varias biomoléculas.
Mecanismo De Acción
El mecanismo de acción de (S)-8-cloro-4-oxo-2,3,4,5-tetrahidrobenzo[b][1,4]oxazepina-3-carboxilato de terc-butilo implica su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite encajar en sitios de unión específicos, lo que podría inhibir o activar vías biológicas. Los objetivos moleculares exactos y las vías involucradas dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos Similares
2-Amino-3-ciano-4H-cromanenos: Estos compuestos comparten un núcleo heterocíclico similar y se han estudiado por sus propiedades farmacológicas.
4-Hidroxi-2-quinolonas: Estos compuestos también presentan una estructura heterocíclica y tienen diversas actividades biológicas.
Singularidad
(S)-8-cloro-4-oxo-2,3,4,5-tetrahidrobenzo[b][1,4]oxazepina-3-carboxilato de terc-butilo es único debido a su combinación específica de grupos funcionales y estereoquímica. Esta singularidad le permite interactuar con objetivos biológicos de maneras que los compuestos similares pueden no hacerlo, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
889458-80-4 |
|---|---|
Fórmula molecular |
C14H16ClNO4 |
Peso molecular |
297.73 g/mol |
Nombre IUPAC |
tert-butyl (3S)-8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate |
InChI |
InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(18)9-7-19-11-6-8(15)4-5-10(11)16-12(9)17/h4-6,9H,7H2,1-3H3,(H,16,17)/t9-/m0/s1 |
Clave InChI |
DOMUXMPWIOTODO-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1COC2=C(C=CC(=C2)Cl)NC1=O |
SMILES canónico |
CC(C)(C)OC(=O)C1COC2=C(C=CC(=C2)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)

![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)

![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)

![2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11770927.png)



![(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)

